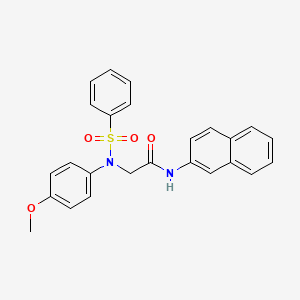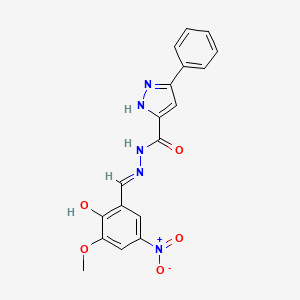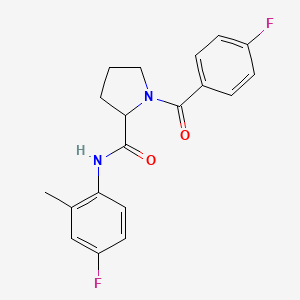
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as MNPG, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, inflammation, and other physiological processes. Inhibition of FAAH by MNPG has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
Wirkmechanismus
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide inhibits the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids play a role in pain, inflammation, and other physiological processes. Inhibition of FAAH by N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide leads to an increase in endocannabinoid levels, which can have therapeutic effects.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. Inhibition of FAAH by N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide leads to an increase in endocannabinoid levels, which can have anti-inflammatory, analgesic, and anxiolytic effects. Additionally, N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have potential applications in the treatment of addiction and substance abuse.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in physiological processes. However, N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide is not suitable for use in human studies due to its potential toxicity and lack of selectivity for FAAH over other enzymes.
Zukünftige Richtungen
There are a number of future directions for research on N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more selective FAAH inhibitors with fewer off-target effects. Additionally, there is interest in exploring the potential therapeutic applications of N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide in the treatment of addiction and substance abuse. Finally, there is a need for further research on the safety and toxicity of N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide in animal models.
Synthesemethoden
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 2-naphthylamine with 4-methoxybenzoyl chloride to form N-(4-methoxybenzoyl)-2-naphthylamine. This intermediate is then reacted with phenylsulfonyl chloride to form N-(4-methoxybenzoyl)-N-(phenylsulfonyl)-2-naphthylamine. The final step involves the reaction of this intermediate with glycine methyl ester to form N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain. N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, N~2~-(4-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have potential applications in the treatment of addiction and substance abuse.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-31-23-15-13-22(14-16-23)27(32(29,30)24-9-3-2-4-10-24)18-25(28)26-21-12-11-19-7-5-6-8-20(19)17-21/h2-17H,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWNWQDEICILHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6011645.png)
![N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6011656.png)
![1-[4-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B6011680.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6011685.png)
![4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde](/img/structure/B6011693.png)

![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)

![[2-({[5-(3-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6011735.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B6011737.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B6011745.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6011754.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6011761.png)
